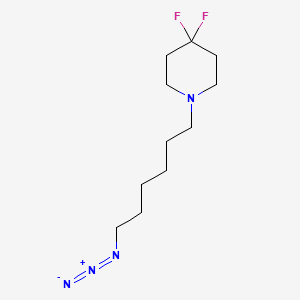
1-(6-Azidohexyl)-4,4-difluoropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Azidohexyl)-4,4-difluoropiperidine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. The presence of both azido and difluoropiperidine groups in its structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Azidohexyl)-4,4-difluoropiperidine typically involves the introduction of an azido group into a hexyl chain, followed by the incorporation of this chain into a difluoropiperidine structure. One common method involves the reaction of 6-bromo-1-hexanol with sodium azide to form 6-azido-1-hexanol. This intermediate is then reacted with 4,4-difluoropiperidine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Azidohexyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.
Hydrogen Gas and Palladium Catalyst: Used in the reduction of the azido group to an amine.
Major Products
1,2,3-Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Aplicaciones Científicas De Investigación
1-(6-Azidohexyl)-4,4-difluoropiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Employed in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(6-Azidohexyl)-4,4-difluoropiperidine involves its reactivity with various functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological targets. Additionally, the difluoropiperidine moiety can influence the compound’s binding affinity and specificity towards certain molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione
- 9-(6-Azidohexyl)-9H-carbazole
- Bis(6-azidohexyl)(1,3-phenylenebis(propane-2,2-diyl))dicarbamate
Uniqueness
1-(6-Azidohexyl)-4,4-difluoropiperidine is unique due to the presence of both azido and difluoropiperidine groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C11H20F2N4 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
1-(6-azidohexyl)-4,4-difluoropiperidine |
InChI |
InChI=1S/C11H20F2N4/c12-11(13)5-9-17(10-6-11)8-4-2-1-3-7-15-16-14/h1-10H2 |
Clave InChI |
LRHNVTQVVDZZTM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(F)F)CCCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13720718.png)




![3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13720756.png)

![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate](/img/structure/B13720765.png)
